Potent Antibacterial MIC Values for a Derivative vs. Ciprofloxacin Control
The benzimidazo[1,2-c]quinazoline derivative 8ga synthesized directly from 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline via triazole fusion displayed potent, broad-spectrum antibacterial activity. Its MIC values of 4 µg/mL against E. coli and P. putida, and 8 µg/mL against B. subtilis and S. aureus, were equal to or 1.5-fold superior to the standard antibiotic ciprofloxacin, which showed MICs of 6.25 µg/mL across all strains [1]. A separate derivative, 8gd, further demonstrated an MIC of 4 µg/mL against E. coli, S. typhi, and B. subtilis, reinforcing the potency of this compound class when derived from the core 6-(2-bromophenyl) scaffold [1].
| Evidence Dimension | In vitro Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Derivative 8ga: MIC of 4 µg/mL (E. coli, P. putida) and 8 µg/mL (B. subtilis, S. aureus) |
| Comparator Or Baseline | Ciprofloxacin: MIC of 6.25 µg/mL for all four strains |
| Quantified Difference | For E. coli and P. putida, the MIC of 8ga (4 µg/mL) is 1.56-fold lower (more potent) than ciprofloxacin (6.25 µg/mL). |
| Conditions | Broth microdilution assay against reference strains E. coli, P. putida (Gram-negative), B. subtilis, S. aureus (Gram-positive) |
Why This Matters
This establishes a clear, quantifiable potency advantage over a clinical standard, validating the procurement of the core scaffold as the unique starting point for a promising antibacterial series.
- [1] Nandwana, N. K., Singh, R. P., Patel, O. P. S., Dhiman, S., Saini, H. K., Jha, P. N., & Kumar, A. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338–16346. View Source
